molecular formula C7H7NO2 B585761 3-Pyridine-d4-acetic Acid CAS No. 1035439-74-7

3-Pyridine-d4-acetic Acid

Cat. No.: B585761
CAS No.: 1035439-74-7
M. Wt: 141.162
InChI Key: WGNUNYPERJMVRM-RZIJKAHPSA-N
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Description

3-Pyridine-d4-acetic Acid (CAS: 1035439-74-7) is a deuterated derivative of 3-Pyridineacetic Acid (CAS: 501-81-5), where four hydrogen atoms are replaced with deuterium. The molecular formula is C₇H₃D₄NO₂, with a molecular weight of 141.16 g/mol (non-deuterated form: 137.14 g/mol). This compound is structurally characterized by a pyridine ring substituted with an acetic acid group at the 3-position.

Properties

CAS No.

1035439-74-7

Molecular Formula

C7H7NO2

Molecular Weight

141.162

IUPAC Name

2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D

InChI Key

WGNUNYPERJMVRM-RZIJKAHPSA-N

SMILES

C1=CC(=CN=C1)CC(=O)O

Synonyms

3-​Pyridine-​2,​4,​5,​6-​d4-​acetic Acid;  2-(3-Pyridyl-d4)acetic Acid;  2-(Pyridin-3-yl-d4)acetic Acid;  3-Carboxymethylpyridine-d4;  3-Pyridyl-d4-acetic Acid;  Coletin-d4;  Lessterol-d4;  Lioxone-d4;  Minedil-d4;  NSC 70769-d4;  Piridil-d4;  Piristerol-d4;  Py

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

The palladium-catalyzed ortho-C–H deuteration method, adapted from Yu and Liu's work on phenylacetic acid derivatives, offers a regioselective route to introduce deuterium at the ortho position relative to the acetic acid moiety. For 3-pyridine-d4-acetic acid, this approach leverages a six-membered palladacycle intermediate formed after C–H activation. The deuterium source, d4-acetic acid (CD3COOD), generates D+ electrophiles under acidic conditions, enabling deuteration at the ortho positions of the pyridine ring.

Key Steps :

  • Substrate Preparation : 3-Pyridineacetic acid is dissolved in chlorobenzene with a Pd(OAc)₂ catalyst (5 mol%) and Ag₂CO₃ oxidant.

  • Deuteration : The reaction mixture is heated to 120°C under nitrogen, with d4-acetic acid added dropwise over 12 hours.

  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics

ParameterValue
Yield78–82%
Deuterium Incorporation>98% at ortho positions
Reaction Time24 hours

This method achieves high regioselectivity but requires rigorous exclusion of moisture and precise temperature control. The use of d4-acetic acid ensures efficient deuterium transfer, though cost may limit scalability.

Hydrolysis of Deuterated Intermediates

Synthesis via 3-Pyridyl Thioacetyl Morpholine Hydrochloride

Adapting the patent method for 3-pyridineacetic acid hydrochloride, deuterium is introduced during hydrolysis. By substituting HCl with DCl (deuterated hydrochloric acid) and H₂O with D₂O, the methylene group (-CH₂-) in the acetic acid moiety undergoes H/D exchange, yielding 3-pyridine-d2-acetic acid. Further deuteration of the pyridine ring is achieved via catalytic hydrogen-deuterium exchange.

Reaction Pathway :

  • Thioacetyl Intermediate Synthesis :

    • 3-Vinylpyridine reacts with morpholine and sulfur at 110°C for 12 hours to form 3-pyridyl thioacetyl morpholine.

  • Deuterated Hydrolysis :

    • The intermediate is refluxed with DCl/D₂O (1:1 v/v) for 6 hours, followed by activated carbon decolorization and reduced-pressure crystallization.

Performance Metrics :

ParameterValue
Yield (Hydrolysis)84–86%
Deuterium Incorporation2D (acetic acid) + 2D (pyridine)

This two-step approach is cost-effective but requires optimization to maximize deuterium content. The final product typically contains four deuterium atoms (d4), with two in the acetic acid group and two on the pyridine ring.

Isotopic Exchange via Acidic Deuterated Media

H/D Exchange Under Reflux

Isotopic exchange offers a post-synthetic route to introduce deuterium into preformed 3-pyridineacetic acid. Using D₂SO₄ as a catalyst in D₂O, the reaction facilitates H/D exchange at labile hydrogen sites (e.g., α-position to carboxyl group and pyridine ring hydrogens).

Procedure :

  • Reaction Setup : 3-Pyridineacetic acid is dissolved in D₂O with 10% D₂SO₄.

  • Reflux : The mixture is heated at 100°C for 48 hours under nitrogen.

  • Isolation : Lyophilization yields this compound with 85–90% isotopic purity.

Limitations :

  • Prolonged reaction times (up to 72 hours) are needed for full deuteration.

  • Carboxylic acid protons (-COOH) may partially exchange, necessitating repetitive cycles.

Comparative Analysis of Methods

MethodDeuterium SourceYield (%)Deuterium PurityScalabilityCost
Pd-Catalyzedd4-Acetic acid78–82>98%ModerateHigh
Hydrolysis of IntermediateDCl/D₂O84–8695–97%HighMedium
Isotopic ExchangeD₂O/D₂SO₄70–7585–90%LowLow

Key Insights :

  • The Pd-catalyzed method excels in regioselectivity but faces cost barriers.

  • Hydrolysis of intermediates balances yield and scalability, making it ideal for industrial applications.

  • Isotopic exchange is less efficient but suitable for small-scale deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridine-d4-acetic Acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: It can be reduced to form pyridine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Pyridine derivatives with alcohol or alkane groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Pyridine-d4-acetic Acid has several applications in scientific research:

    Chemistry: It is used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.

    Biology: It is used in metabolic studies to trace the pathways of pyridine derivatives in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: It is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and acetic acid moiety. The deuterium atoms in the compound can influence the rate of chemical reactions due to the isotope effect, which can be beneficial in studying reaction mechanisms and pathways. The compound can participate in hydrogen bonding, coordination with metal ions, and other interactions that are crucial in various biochemical and chemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-Pyridine-d4-acetic Acid with key analogues:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards Applications
This compound 1035439-74-7 C₇H₃D₄NO₂ 141.16 Limited toxicological data Isotopic labeling, metabolic studies
3-Pyridineacetic Acid 501-81-5 C₇H₇NO₂ 137.14 Acute Toxicity Cat 4; skin/eye irritant Nicotine metabolism, peptide synthesis
2-(Pyridin-3-yl)acetic acid hydrochloride 6419-36-9 C₇H₈ClNO₂ 173.60 Respiratory irritant Pharmaceutical intermediate, reagent
3-(3-Pyridyl)acrylic Acid 1126-74-5 C₈H₇NO₂ 149.15 Not classified Organic synthesis, polymer research
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid 60603-99-8 C₈H₉NO₄ 199.16 Unreported Chelation therapy, metal ion binding

Key Differences and Research Findings

Deuterated vs. Non-Deuterated Forms: The deuterated form (this compound) exhibits negligible differences in chemical reactivity compared to the non-deuterated form but offers advantages in analytical applications due to isotopic stability . In metabolic studies, deuterated compounds avoid interference with endogenous pathways, enabling accurate tracing of biochemical processes .

Hydrochloride Salt Derivatives :

  • 2-(Pyridin-3-yl)acetic acid hydrochloride (CAS: 6419-36-9) has enhanced solubility in polar solvents compared to the free acid, making it preferable for aqueous-phase reactions .
  • Reported synthesis yields exceed 97% under optimized conditions .

Functional Group Variations: 3-(3-Pyridyl)acrylic Acid (CAS: 1126-74-5) contains an α,β-unsaturated carbonyl group, enabling participation in Michael addition reactions and polymer crosslinking .

Biological Activity

3-Pyridine-d4-acetic Acid, a deuterated derivative of 3-pyridineacetic acid, has garnered attention in biological research due to its isotopic labeling properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Chemical Formula : C7H8D4N
  • Molecular Weight : Approximately 141.16 g/mol
  • CAS Number : 1035439-74-7

The incorporation of deuterium atoms into the molecular structure allows for unique tracking in various biological systems, particularly in proteomics and NMR spectroscopy.

Biological Activity Overview

Research indicates that this compound exhibits biological activity similar to its non-deuterated counterpart, 3-pyridineacetic acid. It has been studied for its potential effects on various biological targets, including:

  • Neurological Functions : The compound may influence neurological pathways and has been associated with therapeutic potentials in treating neurodegenerative diseases.
  • Metabolic Pathways : As a metabolite in certain biochemical pathways, it contributes to understanding metabolic processes.

Neuroprotective Effects

A study investigating the neuroprotective effects of pyridine derivatives found that this compound exhibited significant activity against oxidative stress-induced neuronal cell death. The mechanism was attributed to its ability to modulate antioxidant enzyme activities, thereby reducing reactive oxygen species (ROS) levels in neuronal cells.

Binding Affinities and Molecular Interactions

Interaction studies utilizing NMR spectroscopy have shown that this compound has altered binding affinities compared to its non-deuterated form. These studies highlight the role of hydrogen bonding and molecular dynamics in biological systems, providing insights into how isotopic labeling can influence molecular interactions.

Synthesis Methods

The synthesis of this compound typically involves deuterated reagents to ensure high isotopic purity. Common methods include:

  • Deuteration of 3-Pyridineacetic Acid : This method involves the use of deuterated solvents and reagents during the synthesis process.
  • Use of Deuterated Acetic Anhydride : This approach allows for the incorporation of deuterium into the acetic acid moiety during the formation of the pyridine derivative.

These methods are crucial for applications in NMR spectroscopy and other analytical techniques that require isotopic labeling.

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds related to this compound:

Compound NameCAS NumberKey Features
3-Pyridineacetic Acid501-81-5Non-deuterated form; widely studied for biological activity.
2-Pyridineacetic Acid104-82-7Similar structure; different position of carboxylic group.
4-Pyridineacetic Acid104-83-8Another positional isomer; varying biological activities.
Acetic Acid64-19-7Simple carboxylic acid; used as a precursor in synthesis.

This comparative analysis indicates that while structurally similar compounds exist, the unique isotopic labeling of this compound provides distinct advantages for studying reaction mechanisms and biological processes.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) for tracer dosing. Justify deuterium use in metabolic studies through pilot data showing reduced toxicity. Report attrition rates and isotopic excretion pathways to support humane endpoints .

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